

In-Depth Technical Guide: 2-Hydroxyethyl 4-methylbenzenesulfonate

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Compound of Interest

Compound Name:	2-Hydroxyethyl 4-methylbenzenesulfonate
Cat. No.:	B1347326

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Hydroxyethyl 4-methylbenzenesulfonate**, a key intermediate in organic synthesis, particularly within the pharmaceutical industry. This document outlines its chemical synonyms, quantitative properties, detailed experimental protocols for its synthesis and subsequent use, and a logical workflow for its application.

Chemical Identity and Properties

2-Hydroxyethyl 4-methylbenzenesulfonate, also commonly known as 2-hydroxyethyl tosylate or ethylene glycol monotosylate, is a valuable bifunctional molecule.^{[1][2]} It incorporates a reactive tosylate leaving group and a free hydroxyl group, making it a versatile building block in the synthesis of more complex molecules.

Synonyms and Identifiers

A variety of names and identifiers are used in literature and commercial listings for **2-Hydroxyethyl 4-methylbenzenesulfonate**. A comprehensive list is provided below to aid in literature searches and material sourcing.

Name / Identifier	Type
2-Hydroxyethyl 4-methylbenzenesulfonate	IUPAC Name
2-(4-Methylphenyl)sulfonyloxyethanol	Synonym[3]
2-hydroxyethyl tosylate	Synonym[1]
Ethylene glycol monotosylate	Synonym[1]
Theophylline Impurity 9	Synonym
mono-tosyl ethylene glycol	Synonym
CAS Number	42772-85-0
Molecular Formula	C9H12O4S[1]
SMILES	<chem>Cc1ccc(S(=O)(=O)OCCO)cc1</chem> [3]

Quantitative Data

The physicochemical properties of **2-Hydroxyethyl 4-methylbenzenesulfonate** are summarized in the table below, providing essential data for experimental design and process development.

Property	Value	Reference
Molecular Weight	216.26 g/mol	[1]
Melting Point	135-136 °C	[1]
Boiling Point	376.8 ± 25.0 °C at 760 mmHg	[1]
Density	1.278 g/cm³	[1]

Experimental Protocols

Detailed methodologies for the synthesis and subsequent utilization of **2-Hydroxyethyl 4-methylbenzenesulfonate** are provided below. These protocols are compiled from established synthetic procedures and patent literature.

Synthesis of 2-Hydroxyethyl 4-methylbenzenesulfonate

This protocol describes the selective monotosylation of ethylene glycol. The key challenge in this synthesis is to control the reaction to favor the formation of the monotosylate over the ditosylate byproduct.

Materials:

- Ethylene glycol
- p-Toluenesulfonyl chloride (TsCl)
- Triethylamine (Et₃N) or Pyridine
- Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve an excess of ethylene glycol (e.g., 5-10 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.
- Addition of Base and Tosyl Chloride: To the cooled solution, add triethylamine (1.2 equivalents relative to TsCl). Slowly, add a solution of p-toluenesulfonyl chloride (1.0

equivalent) in anhydrous dichloromethane dropwise over a period of 1-2 hours to control the reaction rate and temperature.

- Reaction Monitoring: Allow the reaction to stir at 0 °C for 2-4 hours and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting tosyl chloride is consumed.
- Workup: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to separate the desired monotosylate from unreacted ethylene glycol and the ditosylate byproduct.

Use in the Synthesis of a (R)-2-(2-chlorophenyl)-2-hydroxyethyl 4-methylbenzenesulfonate Analog (Intermediate for Cenobamate)

This protocol illustrates the application of a tosylation reaction, analogous to the preparation of a key intermediate in the synthesis of the antiepileptic drug, cenobamate.^[4] This demonstrates the utility of such tosylates in drug development.

Materials:

- (R)-1-(2-chlorophenyl)ethane-1,2-diol
- p-Toluenesulfonyl chloride (TsCl)
- Dibutyltin oxide
- Triethylamine or Diisopropylethylamine
- Dichloromethane (DCM) or a mixture of Toluene and Acetonitrile

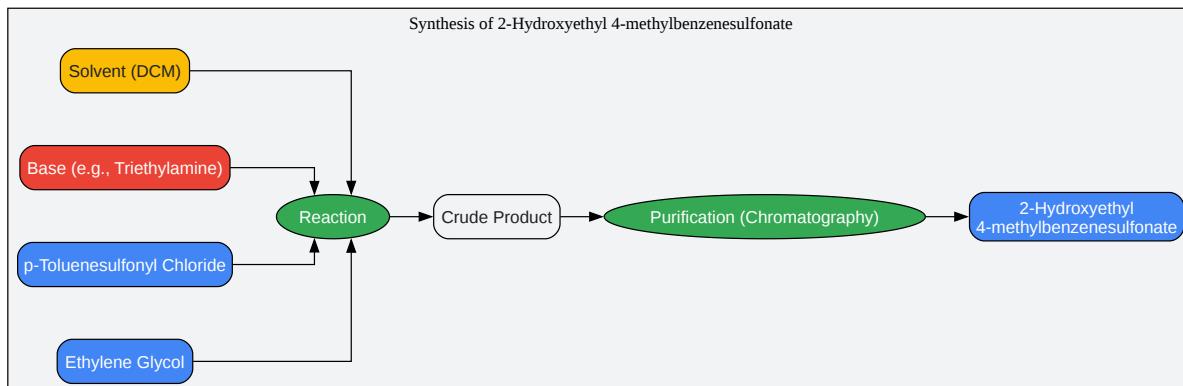
- n-Hexane
- Diisopropyl ether

Procedure:

- Reaction Setup: To a mixture of (R)-1-(2-chlorophenyl)ethane-1,2-diol (1.0 eq) in the chosen solvent (e.g., dichloromethane), add dibutyltin oxide (a small catalytic amount) and p-toluenesulfonyl chloride (approx. 1.0 eq) at room temperature.
- Base Addition: Cool the reaction mixture to 10-15 °C and add triethylamine (or diisopropylethylamine) dropwise.
- Reaction Progression: Allow the reaction to warm to room temperature and stir for approximately 2 hours.
- Workup and Purification: After the reaction is complete, the product can be purified. The patent describes purification by recrystallization from a mixture of n-hexane and diisopropyl ether to yield the desired (R)-2-(2-chlorophenyl)-2-hydroxyethyl 4-methylbenzenesulfonate with high purity.[4]

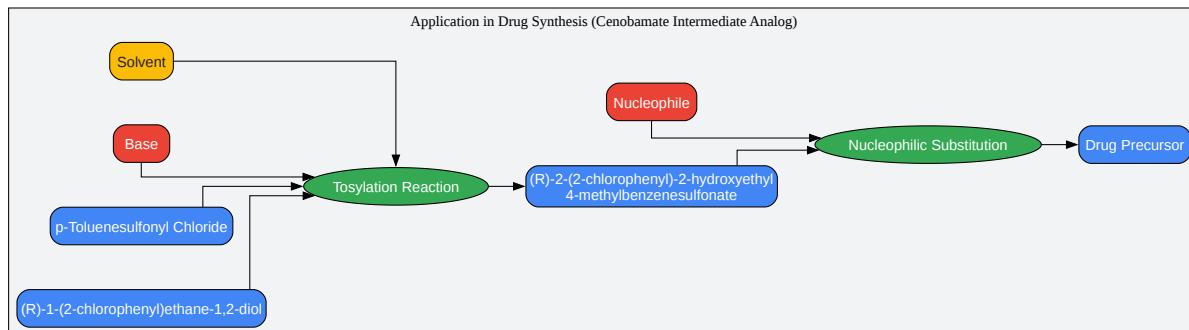
Logical Workflow and Pathway Diagrams

As **2-Hydroxyethyl 4-methylbenzenesulfonate** is a synthetic intermediate, its primary role is within a synthetic pathway rather than a biological signaling pathway. The following diagrams illustrate the logical flow of its synthesis and subsequent use.



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Caption: Synthesis workflow for **2-Hydroxyethyl 4-methylbenzenesulfonate**.



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Caption: Application workflow in the synthesis of a drug intermediate.

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